Napyradiomycin B4
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Napyradiomycin B4 is typically isolated from the culture broth of Streptomyces species. The isolation process involves fermentation, followed by extraction and purification using chromatographic techniques . The structure of this compound was elucidated using NMR studies and X-ray crystallography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then subjected to solvent extraction, followed by purification using high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Napyradiomycin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antibacterial and cytotoxic properties .
Scientific Research Applications
Napyradiomycin B4 has a wide range of scientific research applications:
Mechanism of Action
Napyradiomycin B4 exerts its effects by targeting bacterial cell membranes and disrupting their integrity. This leads to cell lysis and death of the bacterial cells . The compound also inhibits the growth of cancer cells by inducing apoptosis through the activation of specific molecular pathways .
Comparison with Similar Compounds
- Napyradiomycin B2
- Napyradiomycin B5
- Napyradiomycin D1
Comparison: Napyradiomycin B4 is unique due to its specific structural features, such as the presence of a chloro-cyclohexane ring, which is not found in other napyradiomycins . This structural uniqueness contributes to its distinct biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl3O6/c1-21(2)15(23(5,33)7-6-16(21)26)10-25-19(31)13-8-12(29)9-14(30)18(13)20(32)24(25,28)11-17(27)22(3,4)34-25/h8-9,15-17,29-30,33H,6-7,10-11H2,1-5H3/t15-,16-,17+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMMWIAJQXLZLL-VTQDYBALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)(C)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C([C@@H]1C[C@]23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)[C@]2(C[C@H](C(O3)(C)C)Cl)Cl)(C)C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912051 | |
Record name | 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111216-63-8 | |
Record name | Napyradiomycin B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.